molecular formula C15H21ClO3Se B14434068 acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol CAS No. 77270-34-9

acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol

Cat. No.: B14434068
CAS No.: 77270-34-9
M. Wt: 363.7 g/mol
InChI Key: QKQYZDRZEGLRPK-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is a complex organic compound that features a selenan ring structure. This compound is notable for its unique combination of a selenan ring with a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol typically involves multiple steps, including the formation of the selenan ring and the introduction of the chlorophenyl group. Common synthetic routes may involve:

    Formation of the Selenan Ring: This can be achieved through a series of cyclization reactions, often using selenium-containing reagents.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions to attach the chlorophenyl group to the selenan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol can undergo various chemical reactions, including:

    Oxidation: The selenan ring can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenan ring to its corresponding selenide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and various substituted chlorophenyl compounds.

Scientific Research Applications

Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying selenan chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and interactions.

    Industry: Used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The selenan ring can participate in redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group may interact with specific protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Selenan Derivatives: Compounds with similar selenan ring structures but different substituents.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.

Uniqueness

Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is unique due to its combination of a selenan ring and a chlorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

77270-34-9

Molecular Formula

C15H21ClO3Se

Molecular Weight

363.7 g/mol

IUPAC Name

acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol

InChI

InChI=1S/C13H17ClOSe.C2H4O2/c1-13(2)8-11(15)7-12(16-13)9-3-5-10(14)6-4-9;1-2(3)4/h3-6,11-12,15H,7-8H2,1-2H3;1H3,(H,3,4)/t11-,12-;/m0./s1

InChI Key

QKQYZDRZEGLRPK-FXMYHANSSA-N

Isomeric SMILES

CC(=O)O.CC1(C[C@H](C[C@H]([Se]1)C2=CC=C(C=C2)Cl)O)C

Canonical SMILES

CC(=O)O.CC1(CC(CC([Se]1)C2=CC=C(C=C2)Cl)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.